![molecular formula C12H15N3O B6280716 4-amino-5-ethyl-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one CAS No. 903895-77-2](/img/no-structure.png)
4-amino-5-ethyl-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
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Overview
Description
The compound “4-amino-5-ethyl-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “4-amino-5-ethyl-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one” would be characterized by a pyrazole ring, which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis
Pyrazole derivatives are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms or at the carbon atoms of the pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-amino-5-ethyl-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one” would depend on its specific structure. In general, pyrazoles are aromatic and stable, and they are often solids at room temperature .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-5-ethyl-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves the condensation of ethyl acetoacetate with phenylhydrazine to form 1-phenyl-3-methyl-5-oxo-2-pyrazoline. This intermediate is then reacted with ethyl chloroacetate to form 4-ethyl-5-methyl-1-phenyl-2-(phenylcarbamoyl)-1H-pyrazol-3-one, which is subsequently reduced with sodium borohydride to yield the final product.", "Starting Materials": [ "Ethyl acetoacetate", "Phenylhydrazine", "Ethyl chloroacetate", "Sodium borohydride" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with phenylhydrazine in the presence of a base such as sodium ethoxide to form 1-phenyl-3-methyl-5-oxo-2-pyrazoline.", "Step 2: 1-phenyl-3-methyl-5-oxo-2-pyrazoline is then reacted with ethyl chloroacetate in the presence of a base such as potassium carbonate to form 4-ethyl-5-methyl-1-phenyl-2-(phenylcarbamoyl)-1H-pyrazol-3-one.", "Step 3: The final step involves the reduction of 4-ethyl-5-methyl-1-phenyl-2-(phenylcarbamoyl)-1H-pyrazol-3-one with sodium borohydride in the presence of a solvent such as ethanol to yield 4-amino-5-ethyl-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one." ] } | |
CAS RN |
903895-77-2 |
Product Name |
4-amino-5-ethyl-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one |
Molecular Formula |
C12H15N3O |
Molecular Weight |
217.3 |
Purity |
95 |
Origin of Product |
United States |
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